2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane

Physicochemical profiling Lipophilicity optimization Drug-likeness

2-Ethyl-6-benzyl-2,6-diazaspiro[3.4]octane (CAS 135380-40-4) is a fully saturated, dual‑N‑substituted spirocyclic diamine belonging to the 2,6‑diazaspiro[3.4]octane family. It comprises a four‑membered azetidine ring and a five‑membered pyrrolidine ring connected through a single spiro‑carbon, with an ethyl group on the azetidine nitrogen (N2) and a benzyl group on the pyrrolidine nitrogen (N6).

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B13941326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCN1CC2(C1)CCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-2-16-11-15(12-16)8-9-17(13-15)10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
InChIKeyVIYYRTSAIOEXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane – Sourcing and Differentiation Guide for the Dual-Substituted Spirocyclic Diamine Building Block


2-Ethyl-6-benzyl-2,6-diazaspiro[3.4]octane (CAS 135380-40-4) is a fully saturated, dual‑N‑substituted spirocyclic diamine belonging to the 2,6‑diazaspiro[3.4]octane family. It comprises a four‑membered azetidine ring and a five‑membered pyrrolidine ring connected through a single spiro‑carbon, with an ethyl group on the azetidine nitrogen (N2) and a benzyl group on the pyrrolidine nitrogen (N6). This scaffold is increasingly recognized as an emerging privileged structure in medicinal chemistry owing to its high fraction of sp³‑hybridized carbons (Fsp³), conformational rigidity, and modular synthetic accessibility [1]. The compound is commercially offered as a research‑grade building block at ≥98% purity by multiple ISO‑certified suppliers .

Orthogonal handle Pre-functionalized spirocyclic core enables chemoselective diversification without extra protection steps.
CNS property space Low predicted TPSA and drug-like LogP support library design for passive BBB penetration assessment.
Supply confidence Research-grade certified purity from multiple ISO suppliers reduces procurement risk.

Why 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Cannot Be Replaced by Generic Mono‑Substituted or Unsubstituted 2,6-Diazaspiro[3.4]octane Analogs


The 2‑ethyl‑6‑benzyl substitution pattern is not merely additive; it introduces orthogonal reactivity and distinct physicochemical properties that cannot be replicated by simply mixing the mono‑substituted analogs 2‑ethyl‑2,6‑diazaspiro[3.4]octane (CAS 135380-41-5) and 6‑benzyl‑2,6‑diazaspiro[3.4]octane (CAS 135380-28-8) [1]. The simultaneous presence of a small alkyl group (ethyl, −CH₂CH₃) on the azetidine nitrogen and an arylalkyl group (benzyl, −CH₂C₆H₅) on the pyrrolidine nitrogen creates a unique steric and electronic environment that influences both the conformational preferences of the spirocyclic scaffold and the compound's partitioning behavior (LogP, TPSA) . Simply purchasing the unsubstituted core (CAS 136098-13-0) and derivatizing it in‑house introduces additional synthetic steps, potential protecting‑group complications, and lot‑to‑lot variability that undermine reproducibility in multi‑step medicinal chemistry campaigns. The differential evidence below quantifies why this specific dual‑substituted building block merits prioritized selection over its closest analogs.

Unsubstituted core (CAS 136098-13-0): higher TPSA, lower LogP, requires additional synthetic steps and protection strategy that may shift property profile.
Mono-benzyl analog (CAS 135380-28-8): retains one H-bond donor, intermediate LogP; free amine may introduce oxidative degradation and different reactivity.
Regioisomeric 1-benzyl (CAS 1363381-74-1): benzyl on azetidine N alters steric environment and conformational bias, limiting direct scaffold replacement.

Quantitative Differential Evidence for 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Versus Its Closest Analogs


Calculated LogP Advantage: 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Achieves a Drug‑Like Lipophilicity Window That Mono‑Substituted Analogs Miss

The target compound 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane exhibits a calculated LogP of 2.21 , placing it within the favorable lipophilicity range (LogP 1–3) typically sought for CNS‑penetrant and orally bioavailable small molecules. In contrast, the unsubstituted parent scaffold 2,6-diazaspiro[3.4]octane (CAS 136098-13-0, MW 112.17, C₆H₁₂N₂) possesses two unprotected secondary amines (H‑bond donors = 2), yielding a substantially lower LogP (~0.1–0.5 estimated by fragment‑based methods) and a fundamentally different solubility and permeability profile . The mono‑benzyl analog 6‑benzyl‑2,6‑diazaspiro[3.4]octane (CAS 135380-28-8, C₁₃H₁₈N₂, MW 202.30) retains one unprotected amine (H‑bond donor = 1), resulting in an intermediate LogP (~1.3 estimated) that still falls short of the balanced lipophilicity achieved by the target compound [1]. This quantifiable LogP shift of approximately +0.9 to +2.1 log units versus comparators is meaningful for medicinal chemists optimizing ADME properties during hit‑to‑lead programs.

LogP comparison
Reported
LogP 2.21 vs ~0.1–1.3
Supports drug-like lipophilicity window
Computed, not experimentally measured; fragment-based estimates for comparators.
Physicochemical profiling Lipophilicity optimization Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Achieves the Lowest TPSA Among Analogs, Favoring BBB Penetration

The target compound exhibits a computed topological polar surface area (TPSA) of 6.48 Ų . This extremely low TPSA results from the dual N‑substitution pattern, which eliminates both hydrogen‑bond donor sites present in the unsubstituted core (2 H‑bond donors, TPSA estimated ~24 Ų). The mono‑benzyl analog 6‑benzyl‑2,6‑diazaspiro[3.4]octane retains one H‑bond donor (TPSA estimated ~15–18 Ų). For CNS drug discovery, a TPSA below 60–70 Ų is generally required for passive blood‑brain barrier (BBB) penetration, with values below 20 Ų being particularly favorable [1]. At 6.48 Ų, the target compound sits in a highly advantageous TPSA range that is not achievable with the mono‑substituted analogs, which have at least one remaining unprotected secondary amine.

TPSA differentiation
Reported
6.48 Ų vs ~15–24 Ų
Favors passive BBB penetration profile
Computed TPSA; comparator values estimated by fragment methods.
CNS drug design Blood-brain barrier permeability TPSA optimization

Molecular Weight and Complexity Advantage: 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Provides a Higher Scaffold Complexity (Fsp³ = 0.67) for Diversity‑Oriented Synthesis Compared to the Unsubstituted Core

The target compound (C₁₅H₂₂N₂, MW 230.35) contains 15 carbon atoms with an Fsp³ (fraction of sp³‑hybridized carbons) of 0.67, calculated as 10 sp³ carbons out of 15 total carbons . The unsubstituted 2,6‑diazaspiro[3.4]octane core (C₆H₁₂N₂, MW 112.17) has an Fsp³ of 1.0 (all sp³) but at the cost of lower molecular complexity and fewer vectors for further functionalization. The 2,6‑diazaspiro[3.4]octane scaffold has been explicitly noted as a 'high‑Fsp³ emerging privileged structure' in recent medicinal chemistry literature, where increasing Fsp³ correlates with improved clinical success rates [1]. The target compound's MW of 230.35 places it well within the favorable 'lead‑like' space (MW ≤ 350) while providing three rotatable bonds (vs. zero in the unsubstituted core), enabling greater conformational sampling for target engagement .

Scaffold complexity
Class-level
MW 230.35, Fsp³ 0.67, 3 rot. bonds
Balanced complexity for diversity-oriented synthesis
Fsp³ 0.67 vs 1.0 for unsubstituted core; class-level inference of privileged scaffold.
Diversity-oriented synthesis Scaffold complexity Fsp³-rich building blocks

Orthogonal Nitrogen Reactivity: Differential Steric and Electronic Environment at N2 (Ethyl) vs. N6 (Benzyl) Enables Sequential Chemoselective Derivatization

The two nitrogen atoms in 2‑ethyl‑6‑benzyl‑2,6‑diazaspiro[3.4]octane reside in chemically distinct environments: N2 is part of a four‑membered azetidine ring and bears a small ethyl substituent, while N6 is part of a five‑membered pyrrolidine ring and carries a bulkier benzyl group. This inherent differentiation creates opportunities for sequential chemoselective reactions without requiring additional protecting‑group manipulations. In the related antitubercular work by Lukin et al., the 6‑benzyl‑protected 2,6‑diazaspiro[3.4]octane building block was subjected to selective N‑Boc deprotection at the 2‑position while retaining the benzyl group at the 6‑position, enabling subsequent diversification at N2 [1]. The target compound extends this concept by having a permanent ethyl group at N2 and a hydrogenolyzable benzyl group at N6, providing a complementary orthogonal reactivity pattern . In contrast, the unsubstituted core has two chemically nearly equivalent secondary amines, requiring inefficient statistical mixtures or extensive protecting‑group chemistry for selective functionalization. The regioisomeric 1‑benzyl‑1,6‑diazaspiro[3.4]octane (CAS 1363381-74-1) places the benzyl group on the azetidine nitrogen rather than the pyrrolidine nitrogen, resulting in a different steric environment that alters the conformational bias of the spirocyclic system [2].

Orthogonal reactivity
Method context
N2-ethyl (azetidine) · N6-benzyl (pyrrolidine)
Enables sequential chemoselective derivatization
Precedent: selective N-Boc removal at N2 while retaining N6-benzyl (Lukin et al. 2023).
Orthogonal protection strategies Chemoselective synthesis Spirocyclic building blocks

Supplier‑Certified Purity Benchmarking: 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Is Commercially Available at ≥98% Purity from Multiple ISO‑Certified Vendors, Reducing Procurement Risk

The target compound is offered at a certified purity of ≥98% (NLT 98%) by multiple independent suppliers including MolCore (Product MC519330, ISO‑certified) and Leyan (Product 1070743, 98% purity) . This multi‑vendor availability at consistent purity levels reduces single‑source supply risk and provides competitive pricing options. In comparison, the unsubstituted core 2,6‑diazaspiro[3.4]octane (CAS 136098-13-0) is also commercially available but typically as a research‑grade material with varying purity specifications (commonly 95–97%) across vendors. The mono‑substituted analog 6‑benzyl‑2,6‑diazaspiro[3.4]octane (CAS 135380-28-8) is listed at 98% purity by AKSci , but the presence of one free secondary amine introduces potential for oxidative degradation during storage that is mitigated in the fully N‑substituted target compound. The target compound's storage condition specification (at 20°C, 2 years per MolCore) provides additional procurement confidence .

Supplier purity
Spec review
≥98% (NLT 98%), dual-source
Reduces single-supplier procurement risk
Supplier-specified; stability at 20°C, 2 years.
Chemical procurement Quality assurance Reproducibility

Recommended Procurement and Application Scenarios for 2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Based on Quantitative Differentiation Evidence


CNS‑Penetrant Library Design: Selecting a Low‑TPSA, Moderate‑LogP Spirocyclic Scaffold

For medicinal chemistry programs targeting CNS indications, the target compound's TPSA of 6.48 Ų and LogP of 2.21 place it in the optimal property space for passive BBB penetration. Procurement of 2‑ethyl‑6‑benzyl‑2,6‑diazaspiro[3.4]octane as a pre‑functionalized building block enables direct incorporation into CNS‑focused compound libraries without requiring de novo synthesis of the spirocyclic core or post‑synthetic LogP adjustment through additional N‑alkylation steps.

Diversity‑Oriented Synthesis (DOS) of Spirocyclic Compound Collections

The orthogonal N‑substitution pattern (ethyl on azetidine N2, benzyl on pyrrolidine N6) enables sequential, chemoselective diversification [1]. The benzyl group can be removed by hydrogenolysis to expose a free pyrrolidine nitrogen for late‑stage functionalization, while the ethyl group on the azetidine remains intact throughout, enabling construction of highly diverse, unsymmetrically substituted spirocyclic libraries in fewer synthetic steps than would be required starting from the unsubstituted core.

Antitubercular Lead Optimization Using the 2,6-Diazaspiro[3.4]octane Privileged Scaffold

The 2,6‑diazaspiro[3.4]octane scaffold has demonstrated potent antitubercular activity when elaborated with nitrofuran carboxamide appendages, with lead compounds achieving MIC values as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [2]. The target compound, with its pre‑installed ethyl and benzyl groups, provides a direct entry point into this chemotype's SAR exploration, bypassing the need to construct the spirocyclic core from commodity starting materials.

Procurement Risk Mitigation: Multi‑Supplier Sourcing of a High‑Purity Building Block

For industrial‑scale medicinal chemistry operations or CROs requiring consistent lot‑to‑lot reproducibility, the target compound's availability from at least two independent ISO‑certified suppliers at ≥98% purity provides supply‑chain resilience. The defined storage conditions (20°C, 2 years) support long‑term inventory planning for multi‑year drug discovery programs.

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Low TPSA, drug-like LogP
Passive BBB permeability prediction review
Spirocyclic library diversification
Orthogonal N-substitution pattern
Chemoselective functionalization sequence review
Antitubercular chemotype exploration
2,6-diazaspiro[3.4]octane privileged scaffold
Published antimycobacterial SAR context
Multi-supplier procurement
Certified high purity, multi-vendor
Lot-to-lot reproducibility review
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